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carboxylate

Cat. No.: B133504

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminoisoxazole-4-carboxylate is a versatile heterocyclic building block that has
garnered significant attention in medicinal chemistry. Its rigid isoxazole core, coupled with
strategically positioned amino and carboxylate functionalities, provides a valuable scaffold for
the synthesis of a diverse array of biologically active molecules. The isoxazole ring is a key
pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a
wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and
antibacterial activities.[1] This document provides a comprehensive overview of the
applications of Methyl 5-aminoisoxazole-4-carboxylate in drug discovery, complete with
experimental protocols and quantitative data to guide researchers in this field.

Applications in Medicinal Chemistry

Methyl 5-aminoisoxazole-4-carboxylate serves as a crucial starting material for the synthesis
of various substituted isoxazoles with therapeutic potential. The amino and carboxylate groups
offer convenient handles for chemical modification, allowing for the exploration of structure-
activity relationships (SAR) and the optimization of lead compounds.
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Anticancer Agents

Derivatives of the isoxazole scaffold have shown promising anticancer activity against a range
of human cancer cell lines. By modifying the core structure, researchers have developed
compounds with potent cytotoxic effects. For instance, isoxazole-carboxamide derivatives have
exhibited moderate to potent antiproliferative activities.

Kinase Inhibitors

The isoxazole scaffold has been successfully employed in the design of potent and selective
kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling
pathways, and their dysregulation is often implicated in diseases such as cancer and
inflammatory disorders. Isoxazole-based compounds have been developed as inhibitors of
several kinases, including c-Jun N-terminal kinase (JNK) and Casein Kinase 1 (CK1).

Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial
and antifungal agents. Isoxazole derivatives have emerged as a promising class of compounds
with potential antimicrobial activity. Research has demonstrated that certain substituted
isoxazoles exhibit inhibitory effects against various bacterial and fungal strains.

Quantitative Data

The following table summarizes the biological activity of various derivatives synthesized from or
related to the Methyl 5-aminoisoxazole-4-carboxylate scaffold.
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Compound . . Activity (IC50/MIC
. Target/Assay Cell Line/Organism
IDISeries in pM)
Isoxazole- )
_ Anticancer Colo205 9.179
Carboxamide 2a
Isoxazole- )
) Anticancer HepG2 7.55
Carboxamide 2a
Isoxazole-
] Anticancer B16F1 40.85
Carboxamide 2a
Isoxazole- ]
) Anticancer HelLa 29.35
Carboxamide 2a
Isoxazole- )
) Anticancer Hep3B ~23 pg/ml
Carboxamide 2d
Isoxazole- )
] Anticancer Hep3B ~23 pg/ml
Carboxamide 2e
] ) CK19 Kinase
3,4-diaryl-isoxazole 8 o - 0.033
Inhibition
Isoxazole JNK JNK3 Kinase
o o - 0.026
Inhibitor 3 Inhibition
Isoxazole JNK JNK3 Kinase
. o - 0.032
Inhibitor 6 Inhibition
Isoxazole JNK JNKS3 Kinase
- 0.027
Inhibitor 10 Inhibition
Isoxazole JNK JNK3 Kinase
o o - 0.001
Inhibitor 13 Inhibition
5-methylisoxazole-3- ] M. tuberculosis
, Antitubercular 3.125
carboxamide 10 H37Rv
5-methylisoxazole-3- ] M. tuberculosis
Antitubercular 3.125

carboxamide 14

H37Rv
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5-methylisoxazole-3- ] ) ) -
) Antibacterial Bacillus subtilis 6.25
carboxamide 9

5-methylisoxazole-3- ) ) ) N
, Antibacterial Bacillus subtilis 6.25
carboxamide 13

Experimental Protocols
Protocol 1: Synthesis of Methyl 5-amino-3-
arylaminoisoxazole-4-carboxylates

This protocol describes a general method for the synthesis of substituted 5-aminoisoxazoles
from aryl isothiocyanates and sodium methyl cyanoacetate.[2]

Materials:

» Aryl isothiocyanate

e Sodium methyl cyanoacetate

e Anhydrous tetrahydrofuran (THF)
¢ Hydroxylamine hydrochloride

e Ammonium acetate

e Ethanol

» Standard laboratory glassware and purification equipment (rotary evaporator,
chromatography columns, etc.)

Procedure:
¢ Synthesis of Methyl 2-cyano-3-arylamino-3-thioxopropanoates:

o To a solution of sodium methyl cyanoacetate (1 equivalent) in anhydrous THF, add the
respective aryl isothiocyanate (1 equivalent).
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o Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
o After completion, remove the solvent under reduced pressure.

o Purify the resulting crude product by recrystallization or column chromatography to obtain
the corresponding methyl 2-cyano-3-arylamino-3-thioxopropanoate.

e Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates:

o A mixture of the methyl 2-cyano-3-arylamino-3-thioxopropanoate (1 equivalent),
hydroxylamine hydrochloride (1.5 equivalents), and ammonium acetate (1.5 equivalents)
in ethanol is refluxed.

o Monitor the reaction progress by TLC.
o Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl
acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography to yield the desired methyl 5-amino-3-
arylaminoisoxazole-4-carboxylate.

Protocol 2: In Vitro Anticancer Activity Assessment
using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on
cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay.[3][4][5][6][7]

Materials:
e Cancer cell line of interest

o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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Test compounds dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Microplate reader

Procedure:

o Cell Seeding:

o Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete medium.

o Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell
attachment.

e Compound Treatment:

o Prepare serial dilutions of the test compounds in culture medium.

o Remove the medium from the wells and add 100 pL of the compound dilutions. Include a
vehicle control (DMSO) and a positive control (a known anticancer drug).

o Incubate the plate for 48-72 hours at 37°C and 5% CO:..

e MTT Assay:

o After the incubation period, add 10 pL of MTT solution to each well.

[e]

Incubate the plate for another 4 hours at 37°C.

o

Carefully remove the medium and add 100 pL of the solubilization solution to each well to
dissolve the formazan crystals.

o

Measure the absorbance at 570 nm using a microplate reader.
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o Data Analysis:

o Calculate the percentage of cell viability for each concentration compared to the vehicle
control.

o Plot the percentage of viability against the compound concentration and determine the
IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds
against a specific kinase.[8][9][10]

Materials:

Recombinant active kinase (e.g., CK1d or JNK3)

» Kinase-specific substrate (e.g., a-casein for CK1, ATF2 for JNK)
o ATP (adenosine triphosphate)

e Kinase assay buffer

e Test compounds dissolved in DMSO

o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

o 384-well plates

e Luminometer

Procedure:

e Assay Setup:

o Prepare serial dilutions of the test compounds in the kinase assay buffer.

o In a 384-well plate, add the test compound dilutions, the recombinant kinase, and the
kinase-specific substrate.
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o Include a vehicle control (DMSO) and a positive control (a known inhibitor for the target

kinase).

» Kinase Reaction:

o Initiate the kinase reaction by adding ATP to each well.

o Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
» Detection:

o Stop the kinase reaction and measure the amount of ADP produced using a detection
reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

o Read the luminescence signal using a luminometer.
o Data Analysis:

o Calculate the percentage of kinase inhibition for each compound concentration relative to

the vehicle control.

o Determine the IC50 value by plotting the percent inhibition against the logarithm of the
compound concentration.

Protocol 4: Antimicrobial Susceptibility Testing via
Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of
compounds against bacterial strains using the broth microdilution method.[11][12][13][14]

Materials:
o Bacterial strain of interest
e Mueller-Hinton Broth (MHB) or other appropriate growth medium

e Test compounds dissolved in a suitable solvent (e.g., DMSO)
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e 96-well microtiter plates

e Bacterial inoculum standardized to 0.5 McFarland turbidity standard
Procedure:

o Preparation of Compound Dilutions:

o Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well
plate.

¢ Inoculation:

o Dilute the standardized bacterial inoculum in broth to achieve a final concentration of
approximately 5 x 10> CFU/mL in each well.

o Add the diluted inoculum to each well of the microtiter plate containing the compound
dilutions.

o Include a growth control (no compound) and a sterility control (no bacteria).
e Incubation:

o Incubate the plate at 37°C for 18-24 hours.
e MIC Determination:

o After incubation, visually inspect the wells for bacterial growth (turbidity).

o The MIC is the lowest concentration of the compound that completely inhibits visible
growth of the bacteria.

Visualizations
Synthesis of 5-Aminoisoxazole Derivatives
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Caption: General synthesis scheme for 5-aminoisoxazole derivatives.

Experimental Workflow for MTT Assay
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Caption: Workflow for assessing anticancer activity using the MTT assay.

Simplified Wnt/B-catenin Signaling Pathway and CK1
Inhibition

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b133504?utm_src=pdf-body-img
https://www.benchchem.com/product/b133504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Whnt Signal OFF / CK1 Inhibition
Wnt Signal ON

Isoxazole-based
CKZ1 Inhibitor

Whnt

Destruction Complex

Frizzled | | LRP5/6 (Axin, APC, GSK3p, CK1)

Phosphorylation

Dishevelled B-catenin

Inhibits
Destruction Complex

B-catenin Ubiquitination &
(Stable) Degradation
Nucleus
TCF/LEF

Gene Transcription

(Proliferation)

Click to download full resolution via product page

Caption: Role of CK1 in the Wnt/(3-catenin pathway and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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